2-Methyl-7-vinylquinoxaline
Description
2-Methyl-7-vinylquinoxaline is a quinoxaline derivative featuring a methyl group at the 2-position and a vinyl group at the 7-position. Quinoxalines are heterocyclic compounds with a benzene ring fused to a pyrazine ring, often studied for their electronic properties, biological activity, and applications in materials science.
Properties
Molecular Formula |
C11H10N2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
7-ethenyl-2-methylquinoxaline |
InChI |
InChI=1S/C11H10N2/c1-3-9-4-5-10-11(6-9)13-8(2)7-12-10/h3-7H,1H2,2H3 |
InChI Key |
ZZWQVENAEOXJRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C=CC(=CC2=N1)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-7-vinylquinoxaline typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by functional group modifications. One common method is the reaction of o-phenylenediamine with 2-methyl-3-buten-2-one under acidic conditions to form the quinoxaline core. The vinyl group can be introduced through subsequent reactions, such as Heck coupling or other vinylation techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of the quinoxaline core, followed by the introduction of the vinyl group using efficient catalytic systems. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-7-vinylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, organometallic reagents; reactions may require catalysts and specific solvents depending on the desired substitution.
Major Products:
Oxidation: Quinoxaline N-oxides
Reduction: Reduced quinoxaline derivatives
Substitution: Various substituted quinoxalines with functional groups like halides, alkyls, or aryls
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of 2-Methyl-7-vinylquinoxaline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The vinyl group can participate in covalent bonding with target molecules, enhancing its binding affinity and specificity. The quinoxaline core can also intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Methyl-7-vinylquinoxaline with structurally related quinoxaline and quinoline derivatives, highlighting differences in substituents, molecular properties, and applications:
Biological Activity
2-Methyl-7-vinylquinoxaline is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. Quinoxaline derivatives, including this compound, are known for their potential therapeutic effects against various diseases, including cancer, bacterial infections, and other pathological conditions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its quinoxaline backbone with a methyl group at the 2-position and a vinyl group at the 7-position. The structure can be represented as follows:
This compound's unique structure contributes to its reactivity and biological properties.
Anticancer Activity
Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| NCI-H460 (Lung) | 15.0 | Inhibition of cell migration | |
| SF-268 (CNS) | 10.0 | Topoisomerase II inhibition |
These results suggest that this compound could serve as a lead compound for developing new anticancer agents.
Antimicrobial Activity
Quinoxalines are also recognized for their antimicrobial properties. Studies have demonstrated that this compound exhibits broad-spectrum antibacterial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
The compound's effectiveness against these bacteria highlights its potential as an antimicrobial agent.
COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme implicated in inflammatory processes and cancer progression. In vitro studies have shown that quinoxaline derivatives can inhibit COX-2 activity, which may contribute to their anticancer and anti-inflammatory effects.
In a study evaluating the COX-2 inhibitory activity of various quinoxaline derivatives, including this compound, it was found that:
| Compound | COX-2 Inhibition (%) at 100 µg/mL |
|---|---|
| This compound | 55% |
| Diclofenac | 100% |
The ability of this compound to inhibit COX-2 suggests its potential application in treating inflammatory diseases and cancers associated with COX-2 overexpression.
Case Studies
-
Anticancer Efficacy in Animal Models
A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment led to increased apoptosis markers in tumor tissues, indicating its efficacy as an anticancer agent. -
Antimicrobial Testing in Clinical Isolates
Clinical isolates of Staphylococcus aureus were treated with varying concentrations of this compound. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential use in treating resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
